
4-Ethoxy-1,1-difluorobut-3-en-2-one
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Overview
Description
4-Ethoxy-1,1-difluorobut-3-en-2-one is a useful research compound. Its molecular formula is C6H8F2O2 and its molecular weight is 150.125. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Ethoxy-1,1-difluorobut-3-en-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and oxidation. For example:
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Step 1 : Ethylation of a difluorinated precursor using ethyl alcohol under controlled pH (e.g., 6.5–7.5) to introduce the ethoxy group.
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Step 2 : Fluorination via reagents like trifluoroacetic acid or difluoroalkylation agents under anhydrous conditions.
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Reaction Optimization : Temperature (60–80°C) and solvent polarity (e.g., THF or DMF) significantly influence yield. Kinetic studies suggest higher fluorination efficiency in aprotic solvents .
- Data Table : Common Reaction Parameters
Step | Reagents | Temperature | Solvent | Yield (%) |
---|---|---|---|---|
1 | EtOH, KOH | 70°C | THF | 65–75 |
2 | TFAA, NaF | 60°C | DMF | 50–60 |
Q. How can the structure and purity of this compound be validated experimentally?
- Analytical Methods :
- NMR Spectroscopy : 19F NMR is critical for confirming difluoro substitution patterns (δ = -120 to -130 ppm for CF2 groups) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C6H7F2O2 (calc. m/z 163.0412).
- Chromatography : HPLC with UV detection (λ = 210 nm) ensures >95% purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the difluoro and ethoxy groups in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing difluoro group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack. Ethoxy substituents stabilize transition states via resonance. For example:
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Kinetic Studies : Second-order rate constants for nucleophilic additions (e.g., with amines) show a 3-fold increase compared to non-fluorinated analogs.
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DFT Calculations : Mulliken charge analysis confirms increased positive charge density at C3 (Δq = +0.25) due to fluorine’s inductive effect .
- Data Table : Substituent Effects on Reactivity
Substituent | Rate Constant (k, M−1s−1) | Transition State Energy (kcal/mol) |
---|---|---|
-F2 | 0.45 | 18.2 |
-OEt | 0.38 | 19.5 |
-H (control) | 0.12 | 24.7 |
Q. How do stereoelectronic effects influence the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : The compound’s planar enone system allows π-π stacking with aromatic residues in enzyme active sites. Fluorine’s electronegativity disrupts hydrogen bonding networks, altering binding affinity.
- Case Study : Docking simulations with cytochrome P450 enzymes reveal a binding energy of -8.2 kcal/mol, driven by hydrophobic interactions with the difluoro moiety .
- Experimental Validation : Competitive inhibition assays (IC50 = 12 µM) confirm reversible binding to catalytic sites .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during oxidation)?
- Methodological Answer : Byproduct formation often stems from competing pathways:
- Scenario 1 : Over-oxidation to carboxylic acids (e.g., using KMnO4) can be mitigated by switching to milder agents like CrO3/H2SO4.
- Scenario 2 : Epoxidation of the double bond (observed in 15% yield with O3) requires precise control of reaction time (<2 hours) .
- Troubleshooting Workflow :
Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3).
Quench intermediates selectively (e.g., NaHSO3 for peroxides).
Q. Key Considerations for Experimental Design
Properties
CAS No. |
285135-89-9; 375856-23-8 |
---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.125 |
IUPAC Name |
(E)-4-ethoxy-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C6H8F2O2/c1-2-10-4-3-5(9)6(7)8/h3-4,6H,2H2,1H3/b4-3+ |
InChI Key |
KGQQKBSALJNKEH-ONEGZZNKSA-N |
SMILES |
CCOC=CC(=O)C(F)F |
solubility |
not available |
Origin of Product |
United States |
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